molecular formula C11H7BrClNO2 B11834767 4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid

4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid

Cat. No.: B11834767
M. Wt: 300.53 g/mol
InChI Key: BFDWZLILZYGTBA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid typically involves the functionalization of the quinoline core. Common synthetic methods include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, ionic liquids, and green chemistry principles is becoming more prevalent to enhance efficiency and reduce environmental impact .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-7-chloro-8-methylquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for further functionalization .

Properties

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.53 g/mol

IUPAC Name

4-bromo-7-chloro-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrClNO2/c1-5-8(13)3-2-6-9(12)7(11(15)16)4-14-10(5)6/h2-4H,1H3,(H,15,16)

InChI Key

BFDWZLILZYGTBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C(C(=CN=C12)C(=O)O)Br)Cl

Origin of Product

United States

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